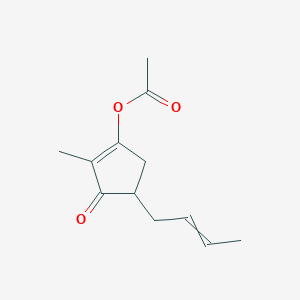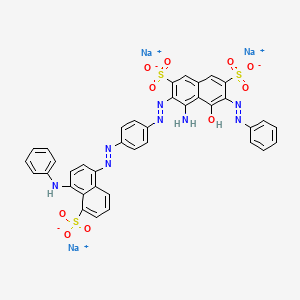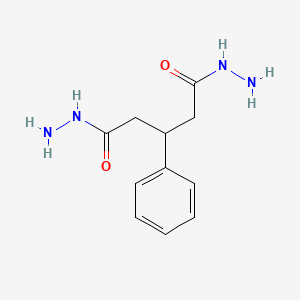
3-Phenylpentanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylpentanedihydrazide is an organic compound characterized by the presence of a phenyl group attached to a pentane chain, which is further substituted with two hydrazide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpentanedihydrazide typically involves the reaction of 3-phenylpentanoyl chloride with hydrazine. The reaction is carried out in an inert atmosphere, often using solvents such as ethanol or methanol. The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenylpentanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydrazide groups into amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Formation of phenylpentanone derivatives.
Reduction: Formation of phenylpentylamines.
Substitution: Formation of halogenated phenyl derivatives.
Applications De Recherche Scientifique
3-Phenylpentanedihydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Phenylpentanedihydrazide involves its interaction with specific molecular targets. The hydrazide groups can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
3-Phenylpentanone: Similar structure but lacks hydrazide groups.
3-Phenylpentanoic acid: Contains a carboxylic acid group instead of hydrazide groups.
3-Phenylpentylamine: Contains amine groups instead of hydrazide groups.
Uniqueness: 3-Phenylpentanedihydrazide is unique due to the presence of both phenyl and hydrazide groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and interact with biological molecules makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
72976-16-0 |
|---|---|
Formule moléculaire |
C11H16N4O2 |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
3-phenylpentanedihydrazide |
InChI |
InChI=1S/C11H16N4O2/c12-14-10(16)6-9(7-11(17)15-13)8-4-2-1-3-5-8/h1-5,9H,6-7,12-13H2,(H,14,16)(H,15,17) |
Clé InChI |
NMMIPXKBYYWNPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=O)NN)CC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Benzyloxy)methyl]-N-butylbutan-1-amine](/img/structure/B14463673.png)
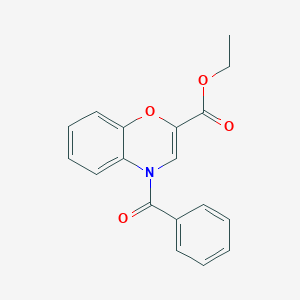

![2,2'-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol)](/img/structure/B14463696.png)

![9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14463707.png)
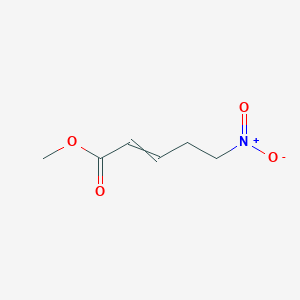
![methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate](/img/structure/B14463713.png)
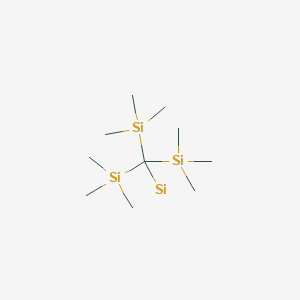
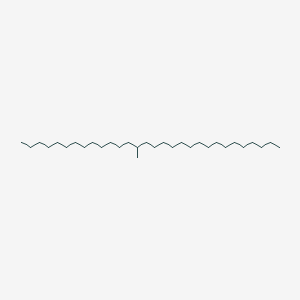

![N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine](/img/structure/B14463740.png)
